molecular formula C16H11Cl2N3O4 B12048074 2-(2-(Benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-N-(2,3-dichlorophenyl)-2-oxoacetamide CAS No. 477732-09-5

2-(2-(Benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-N-(2,3-dichlorophenyl)-2-oxoacetamide

Cat. No.: B12048074
CAS No.: 477732-09-5
M. Wt: 380.2 g/mol
InChI Key: VMYYEMBRAKDDNG-FBCYGCLPSA-N
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Description

2-(2-(Benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-N-(2,3-dichlorophenyl)-2-oxoacetamide is a complex organic compound characterized by its unique molecular structure. This compound contains a benzo[d][1,3]dioxole ring, a hydrazinyl group, and a dichlorophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-N-(2,3-dichlorophenyl)-2-oxoacetamide typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Hydrazinyl Group: The benzo[d][1,3]dioxole derivative is then reacted with hydrazine hydrate under reflux conditions.

    Condensation with Dichlorophenyl Acetyl Chloride: The resulting hydrazinyl compound is condensed with 2,3-dichlorophenyl acetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the hydrazinyl group, converting it to an amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(Benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-N-(2,3-dichlorophenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of its potential therapeutic applications.

    Pathways Involved: The compound may interfere with signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[d][1,3]dioxol-5-ylmethylene)hydrazine: Shares the benzo[d][1,3]dioxole and hydrazine moieties but lacks the dichlorophenyl group.

    N-(2,3-Dichlorophenyl)-2-oxoacetamide: Contains the dichlorophenyl and oxoacetamide groups but lacks the benzo[d][1,3]dioxole and hydrazine moieties.

Uniqueness

The uniqueness of 2-(2-(Benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-N-(2,3-dichlorophenyl)-2-oxoacetamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

477732-09-5

Molecular Formula

C16H11Cl2N3O4

Molecular Weight

380.2 g/mol

IUPAC Name

N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-(2,3-dichlorophenyl)oxamide

InChI

InChI=1S/C16H11Cl2N3O4/c17-10-2-1-3-11(14(10)18)20-15(22)16(23)21-19-7-9-4-5-12-13(6-9)25-8-24-12/h1-7H,8H2,(H,20,22)(H,21,23)/b19-7+

InChI Key

VMYYEMBRAKDDNG-FBCYGCLPSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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